molecular formula C14H9Cl2FN4 B5657074 2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole

2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole

Cat. No.: B5657074
M. Wt: 323.1 g/mol
InChI Key: KLNQYUIEJFYZAQ-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-fluorophenylhydrazine, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium azide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in herbicide synthesis.

    2,4-Disubstituted thiazoles: Known for their broad-spectrum biological activities.

Uniqueness

2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN4/c15-11-4-1-10(13(16)7-11)8-21-19-14(18-20-21)9-2-5-12(17)6-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQYUIEJFYZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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